Ethyl 2-[[2-cyano-5-(trifluoromethyl)-3-pyridyl]amino]acetate
Overview
Description
Ethyl 2-[[2-cyano-5-(trifluoromethyl)-3-pyridyl]amino]acetate is a chemical compound that is part of the trifluoromethylpyridine (TFMP) family . TFMP derivatives are used in various industries, including agrochemical and pharmaceutical . They are known for their unique physicochemical properties, which are thought to be due to the combination of the unique characteristics of the fluorine atom and the pyridine moiety .
Synthesis Analysis
The synthesis of trifluoromethylpyridines involves several steps, including the use of ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, ethyl 4,4,4-trifluoro-3-oxobutanoate, and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one . Specific synthesis methods for this compound were not found in the available data.Scientific Research Applications
Hypolipemic Activity
Research has shown that compounds related to clofibrate, synthesized from substituted aryloxy acetic acids, exhibit significant lipid-lowering effects in normolipemic and hyperlipemic rats. These compounds, which may include derivatives similar to Ethyl 2-[[2-cyano-5-(trifluoromethyl)-3-pyridyl]amino]acetate, demonstrated higher efficacy at lower dosages compared to clofibrate, especially under hyperlipemic conditions (Metz & Specker, 1975).
Memory Enhancement
A study on the synthesis of 2-substituted ethyl 2-[1-(pyridine-2-yl)ethoxy] acetate compounds, which may be structurally related to this compound, found that these compounds, particularly 2-morpholinoethyl 2-(1-(pyridin-2-yl)ethoxy) acetate, can improve memory ability in mice. This indicates potential applications in cognitive enhancement or treatments for memory-related disorders (Li Ming-zhu, 2010).
Central Nervous System Activity
A series of N-substituted derivatives of 1-arylimidazolidyn-2-ylideneurea, potentially including compounds similar to this compound, were designed for their antinociceptive and serotoninergic activities. These compounds showed significant effects on spontaneous locomotor activity, body temperature, and exhibited antinociceptive and serotoninergic activities without being mediated through the opioid system (Szacon et al., 2015).
Anticarcinogenic Potential
Research on the principal flavor component of Japanese-style fermented soy sauce, which may involve compounds structurally related to this compound, showed potent anticarcinogenic effects in inhibiting benzo[a]pyrene-induced forestomach neoplasia in mice. This suggests potential applications in cancer prevention or treatment (Nagahara et al., 1992).
Metabolic Studies
Studies on the metabolism of ethanol to acetate and its effects on tricarboxylic acid cycle intermediates in rats may provide insights into the metabolic pathways and physiological impacts of related compounds, including this compound (Norsten & Cronholm, 1990).
Future Directions
TFMP derivatives, including Ethyl 2-[[2-cyano-5-(trifluoromethyl)-3-pyridyl]amino]acetate, are expected to find many novel applications in the future . They are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries . Many candidates are currently undergoing clinical trials .
properties
IUPAC Name |
ethyl 2-[[2-cyano-5-(trifluoromethyl)pyridin-3-yl]amino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O2/c1-2-19-10(18)6-17-8-3-7(11(12,13)14)5-16-9(8)4-15/h3,5,17H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGRFQYAPUQDOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=C(N=CC(=C1)C(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501165490 | |
Record name | Glycine, N-[2-cyano-5-(trifluoromethyl)-3-pyridinyl]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501165490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1449117-68-3 | |
Record name | Glycine, N-[2-cyano-5-(trifluoromethyl)-3-pyridinyl]-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1449117-68-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycine, N-[2-cyano-5-(trifluoromethyl)-3-pyridinyl]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501165490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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